molecular formula C17H16N2OS B5843941 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide

Cat. No. B5843941
M. Wt: 296.4 g/mol
InChI Key: DEHHJVFWDOLGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide, also known as CPDT-3, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. CPDT-3 is synthesized using various methods, and its mechanism of action involves inhibiting the activity of certain enzymes involved in cancer cell growth.

Mechanism of Action

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide inhibits the activity of CDKs and GSK-3 by binding to their active sites. CDKs are involved in cell cycle regulation, and their overexpression has been linked to cancer cell growth. GSK-3 is involved in various cellular processes, including glycogen metabolism, gene expression, and cell survival. Inhibition of GSK-3 has been shown to induce apoptosis in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In addition, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide has been shown to reduce inflammation by inhibiting the activity of GSK-3. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide is its specificity for CDKs and GSK-3, which reduces the risk of off-target effects. N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide also has a relatively low toxicity profile, making it a promising candidate for further development. However, one limitation of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide is its relatively low potency, which may limit its efficacy in cancer treatment.

Future Directions

For N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide research include the development of more potent analogs, the optimization of synthesis methods, and the exploration of new applications in cancer treatment and other diseases. In addition, further studies are needed to elucidate the mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide and its potential off-target effects. The use of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide in combination with other cancer treatments, such as chemotherapy and immunotherapy, also warrants further investigation.

Synthesis Methods

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide can be synthesized using various methods, including Suzuki coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. The Suzuki coupling method involves the use of boronic acid and palladium catalysts to form the desired compound. The Buchwald-Hartwig coupling method involves the use of palladium catalysts and amines to form the desired compound. The Sonogashira coupling method involves the use of copper catalysts and alkynes to form the desired compound. The choice of synthesis method depends on the availability of starting materials and the desired yield.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide inhibits the activity of certain enzymes involved in cancer cell growth, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition to its potential applications in cancer treatment, N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide has also been studied for its potential applications in neurodegenerative diseases and inflammation.

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-6-11(2)8-12(7-10)16(20)19-17-14(9-18)13-4-3-5-15(13)21-17/h6-8H,3-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHHJVFWDOLGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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